molecular formula C7H6NaO4S B12331816 3-Formylbenzenesulfonic acid sodium

3-Formylbenzenesulfonic acid sodium

Cat. No.: B12331816
M. Wt: 209.18 g/mol
InChI Key: LNPNPTSWBKNYGG-UHFFFAOYSA-N
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Description

Strategic Positioning as a Versatile Intermediate in Organic Synthesis

3-Formylbenzenesulfonic acid sodium salt is a valuable and versatile intermediate in the field of organic synthesis. ontosight.ai Its utility stems from the presence of two distinct functional groups on the aromatic ring, which allows for a wide range of chemical transformations. ontosight.ai This dual functionality enables chemists to use it as a building block for constructing more complex molecules. The sulfonic acid group imparts water solubility, a desirable property in many chemical processes, while the aldehyde group is a reactive site for various organic reactions. ontosight.ai

The synthesis of 3-formylbenzenesulfonic acid typically involves the sulfonation of benzaldehyde (B42025). ontosight.ai In this electrophilic aromatic substitution reaction, the formyl group directs the incoming sulfonic acid group to the meta position on the benzene (B151609) ring.

Significance of Dual Functionality (Formyl and Sulfonic Acid Groups) in Reactivity Design

The strategic placement of both a formyl (-CHO) and a sulfonic acid (-SO3H) group on the same molecule gives this compound salt its unique reactivity. These two groups have different chemical properties, allowing for selective reactions. The formyl group is an electrophilic site, making it susceptible to attack by nucleophiles. It can undergo a variety of reactions typical of aldehydes, such as:

Oxidation: The formyl group can be oxidized to a carboxylic acid group.

Reduction: It can be reduced to a hydroxymethyl group.

Condensation reactions: The aldehyde can react with various nucleophiles to form larger molecules. ontosight.ai

The sulfonic acid group, on the other hand, is a strong acid and is typically present as its sodium salt, which is highly water-soluble. ontosight.ai This group can act as a directing group in further electrophilic aromatic substitution reactions and can be replaced by other functional groups under specific conditions. The water solubility imparted by the sulfonate group is particularly advantageous for reactions conducted in aqueous media. ontosight.ai

Overview of Key Research Domains and Applications

The unique properties of this compound salt have led to its use in several key research areas and industrial applications:

Organic Synthesis: It serves as a crucial intermediate in the synthesis of a variety of organic compounds. ontosight.ai This includes the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. cymitquimica.com

Dyes and Pigments: The compound is used in the synthesis of dyes. ontosight.ai For instance, its isomer, 2-formylbenzenesulfonic acid sodium salt, is a key intermediate in the production of the fluorescent whitening agent CBS and triphenylmethane (B1682552) dyes. google.comemcochemicals.com

Materials Science: The functional groups of 3-formylbenzenesulfonic acid allow for its incorporation into polymers and resins, enabling the development of advanced materials with tailored properties.

Pharmaceuticals: It is utilized in the synthesis of drug intermediates and active pharmaceutical ingredients. ontosight.ai For example, it is a known impurity in the weight-loss drug Orlistat.

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name sodium;3-formylbenzenesulfonate nih.gov
Molecular Formula C7H5NaO4S nih.gov
Molecular Weight 208.17 g/mol nih.gov
Appearance White to off-white powder/solid cymitquimica.comfishersci.com
Solubility Soluble in water ontosight.aicymitquimica.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6NaO4S

Molecular Weight

209.18 g/mol

InChI

InChI=1S/C7H6O4S.Na/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-5H,(H,9,10,11);

InChI Key

LNPNPTSWBKNYGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C=O.[Na]

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering

Established Laboratory-Scale Synthesis

The primary laboratory method for synthesizing 3-formylbenzenesulfonic acid involves the direct sulfonation of benzaldehyde (B42025).

The most widely documented method for synthesizing 3-formylbenzenesulfonic acid is through the electrophilic aromatic sulfonation of benzaldehyde using fuming sulfuric acid (oleum). The formyl group (-CHO) on the benzaldehyde molecule is a meta-directing deactivator, which guides the incoming sulfonic acid group (-SO₃H) to the meta position on the benzene (B151609) ring. youtube.comyoutube.com

Parametric optimization is crucial for maximizing yield and minimizing side reactions. Key parameters include temperature and reagent ratios. The reaction is highly exothermic, necessitating careful temperature control, typically maintained between 0–20°C using an ice bath. A molar ratio of approximately 1:1.2 of benzaldehyde to 20% oleum (B3057394) is often employed to ensure the reaction proceeds to completion.

Table 1: Optimized Reaction Conditions for Laboratory-Scale Sulfonation of Benzaldehyde

ParameterOptimal Value/RangeRationale
Reactant BenzaldehydeStarting aromatic compound
Sulfonating Agent Fuming Sulfuric Acid (Oleum, 20% SO₃)Provides the electrophile (SO₃)
Molar Ratio (Benzaldehyde:Oleum) 1:1.2Ensures complete sulfonation
Temperature 0–20°CMitigates exothermic side reactions
Reaction Time Varies (monitoring required)Dependent on scale and mixing efficiency

This table summarizes the optimized parameters for the laboratory synthesis of 3-formylbenzenesulfonic acid.

The sulfonation of benzaldehyde proceeds via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.comyoutube.comyoutube.com The reaction can be initiated in two primary ways depending on the specific sulfonating agent used. With fuming sulfuric acid, sulfur trioxide (SO₃) acts as the potent electrophile. youtube.com Alternatively, with concentrated sulfuric acid, the electrophile can be generated through the equilibrium of two sulfuric acid molecules to form HSO₃⁺. youtube.comyoutube.com

The mechanism involves the following key steps:

Attack of the Electrophile : The π-electron system of the benzaldehyde ring attacks the electrophile (SO₃ or HSO₃⁺). masterorganicchemistry.comyoutube.com

Formation of the Wheland Intermediate : This attack leads to the formation of a resonance-stabilized carbocation known as the Wheland intermediate or sigma complex. masterorganicchemistry.com This step is the rate-determining step of the reaction. masterorganicchemistry.com

Deprotonation : A weak base, such as the HSO₄⁻ ion or a water molecule, removes a proton from the carbon atom bearing the newly attached sulfonic group. masterorganicchemistry.comyoutube.com This restores the aromaticity of the ring, yielding the final product, 3-formylbenzenesulfonic acid. youtube.com

The sulfonation of benzene and its derivatives is a reversible reaction. youtube.comyoutube.com

Industrial-Scale Production Strategies

Transitioning from laboratory-scale synthesis to industrial production requires a focus on continuous processes, reactor design, and stringent process control to ensure efficiency, safety, and product quality.

Continuous flow processes are often preferred for industrial sulfonation due to the highly exothermic nature of the reaction. phxequip.comgoogle.com These systems offer superior heat and mass transfer compared to batch reactors, leading to better temperature control and a more consistent product quality. researchgate.netutwente.nl

Key reactor design considerations include:

Multi-tube Film Reactors : In this design, the organic reactant and the sulfonating agent (typically a diluted stream of sulfur trioxide in air) flow co-currently through a series of tubes. phxequip.com The high surface area-to-volume ratio allows for efficient heat removal by a circulating cooling medium. phxequip.com

Microreactors : Continuous-flow microreactors provide even greater control over reaction conditions due to their extremely high surface area-to-volume ratios. researchgate.netgoogle.com This design can significantly enhance production efficiency and safety, often reducing the need for an aging step. researchgate.net A study on the sulfonation of 1,2-diaminobenzene demonstrated that maintaining a reaction temperature of 150-230°C within the microreactor leads to a clean reaction product. google.com

Given that sulfonation reactions are highly exothermic, robust process control is paramount to prevent thermal runaways. matchar.jpaiche.org Deviations in temperature, reactant concentration, or mixing can lead to hazardous situations. matchar.jpaiche.org

Essential process control measures include:

Temperature Monitoring and Control : Continuous monitoring of the reaction temperature is critical. Automated cooling systems are employed to maintain the desired temperature range and prevent the accumulation of unreacted material, which could lead to a runaway reaction. phxequip.commatchar.jpaiche.org

Reactant Feed Rate : Precise control over the feed rates of the organic compound and the sulfonating agent is necessary to maintain the optimal molar ratio and manage the rate of heat generation. phxequip.com

Agitation and Mixing : Efficient mixing is crucial to ensure homogenous reaction conditions and prevent localized overheating. matchar.jp In one documented incident, improper agitator positioning led to poor mixing, causing a runaway reaction. matchar.jp

Quality Control : In-process monitoring of parameters such as free oil content, sulfuric acid content, and color ensures the final product meets commercial specifications. phxequip.com

Synthesis of Isomeric Forms and Related Aryl Sulfonates

The synthesis of isomers of formylbenzenesulfonic acid and other related aryl sulfonates often requires different starting materials or synthetic strategies.

2-Formylbenzenesulfonic acid (o-Formylbenzenesulfonic acid) : This isomer can be synthesized through the sulfonation of benzaldehyde, though it is not the major product. ontosight.ai A more direct industrial method involves the reaction of o-chlorobenzaldehyde with sodium sulfite (B76179) in water, using a catalyst such as potassium iodide. google.comchemicalbook.com The sodium salt is a useful intermediate in the synthesis of fluorescent whitening agents and triphenylmethane (B1682552) dyes. google.comontosight.ai

4-Formylbenzenesulfonic acid (p-Formylbenzenesulfonic acid) : The synthesis of this isomer typically involves the oxidation of p-toluenesulfonic acid. ontosight.aichemicalbook.com Another route is the reaction of benzaldehyde with chlorosulfonic acid, followed by hydrolysis. ontosight.ai

Related Aryl Sulfonates : The synthesis of aryl sulfonates can be achieved through several methods. The traditional approach involves the reaction of a sulfonyl chloride with an alcohol or phenol. rsc.org More modern techniques include the palladium-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides and copper-catalyzed cross-coupling reactions. organic-chemistry.org Another novel method is the iodobenzene-catalyzed direct sulfonylation of aromatic compounds. rsc.org The preparation of alkyl aryl sulfonate concentrates often involves the neutralization of the corresponding sulfonic acid with a neutralizing agent in the presence of an alcohol to maintain low viscosity. google.com

Table 2: Synthesis of Isomeric Formylbenzenesulfonic Acids and Related Compounds

CompoundCommon Synthetic Route(s)Key Reactants
2-Formylbenzenesulfonic acid sodium salt Sulfonation of o-chlorobenzaldehyde with sodium sulfite google.comchemicalbook.como-Chlorobenzaldehyde, Sodium Sulfite
4-Formylbenzenesulfonic acid Oxidation of p-toluenesulfonic acid ontosight.aichemicalbook.comp-Toluenesulfonic acid, Oxidizing agent
Aryl Sulfonates Reaction of sulfonyl chlorides with alcohols/phenols rsc.orgAryl sulfonyl chloride, Alcohol/Phenol
Aryl Sulfonates Palladium-catalyzed coupling organic-chemistry.orgAryl boronic acid, Arylsulfonyl chloride

This table provides a summary of synthetic routes for isomers and related aryl sulfonates.

Preparation of 2-Formylbenzenesulfonic Acid Sodium Salt and 4-Formylbenzenesulfonic Acid Sodium Salt

The traditional synthesis of 2-Formylbenzenesulfonic acid sodium salt typically starts from o-chlorobenzaldehyde. chemicalbook.com In a common industrial method, o-chlorobenzaldehyde is subjected to a sulfonation reaction with sodium sulfite in an aqueous solution. chemicalbook.com This reaction is generally carried out in an autoclave at elevated temperatures, between 160 and 210°C. google.comgoogle.com To facilitate the nucleophilic substitution of the chlorine atom with the sulfite group, a catalyst is often employed. Historically, inorganic iodides like potassium iodide or sodium iodide have been used for this purpose. chemicalbook.com The reaction mechanism involves the iodide ion first replacing the chloride ion to form an adjacent benzaldehyde iodine intermediate, which then reacts with sodium sulfite to yield the final product. google.com

Another route for producing sodium benzaldehyde-o-sulfonate involves the oxidation of o-toluenesulfonic acid. chemicalbook.com This method utilizes oxygen in the presence of bromine and cobalt catalysts to convert the methyl group to a formyl group. chemicalbook.com

For the synthesis of 4-Formylbenzenesulfonic acid sodium salt , a common approach is the sulfonation of benzaldehyde. One method involves the reaction of benzaldehyde with chlorosulfonic acid, followed by hydrolysis to yield the sulfonic acid. ontosight.ai Alternatively, the synthesis can be achieved through the oxidation of p-toluenesulfonic acid. ontosight.ai The resulting 4-formylbenzenesulfonic acid is then neutralized with a sodium base to produce the sodium salt.

Novel Synthetic Routes Utilizing Catalysis (e.g., Surfactant-Mediated Sulfonation)

Innovations in the synthesis of 2-Formylbenzenesulfonic acid sodium salt have focused on replacing expensive and less environmentally friendly catalysts. A significant development is the use of surfactants as phase-transfer catalysts in the sulfonation of o-chlorobenzaldehyde. google.com This novel one-step method simplifies the production process by avoiding the need for catalysts like potassium iodide. google.com

Table 1: Surfactant-Mediated Synthesis of 2-Formylbenzenesulfonic Acid Sodium Salt

Starting Material Catalyst Temperature (°C) Time (h) Yield (kg) Reference
o-chlorobenzaldehyde (2000kg) PEG-200 (80kg) 170 10 2250 google.com
o-chlorobenzaldehyde (2000kg) PEG-600 (80kg) 170 10 2300 google.com
o-chlorobenzaldehyde (2000kg) PEG-800 (80kg) 170 10 2300 google.com

Purification Strategies and Yield Optimization

Post-synthesis, the reaction mixture requires purification to isolate the desired formylbenzenesulfonic acid sodium salt and optimize the final yield. A typical workup procedure involves cooling the reaction mixture, which may be followed by vacuum distillation to remove any unreacted o-chlorobenzaldehyde. google.com The subsequent steps focus on separating the product from impurities and byproducts.

Recrystallization Techniques for Product Purity

Recrystallization is a fundamental technique for purifying the solid product. google.com The process leverages the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. youtube.com For 2-Formylbenzenesulfonic acid sodium salt , after the initial reaction, the mixture is often filtered while hot to remove mechanical impurities and some salts. google.com The filtrate is then allowed to cool to room temperature, causing the product to crystallize out of the solution. google.com

The crude product obtained after initial filtration can be further purified by recrystallization from a suitable solvent. google.com Water is a common solvent for this purpose, as the sodium salt is highly soluble in hot water but less so at lower temperatures. chemicalbook.comchemicalbook.com The crude salt can be dissolved in a minimal amount of boiling water to create a saturated solution. youtube.com As the solution cools slowly, purer crystals of the product form, leaving the more soluble impurities behind in the mother liquor. youtube.com For some derivatives, such as the N-phenylhydrazone sodium salt of the 2-isomer, water is also the recrystallization solvent. chemicalbook.com In some procedures, absolute ethanol (B145695) has been used to recrystallize the acidified form of the compound. google.com The purified crystals are then collected by filtration and dried. google.comgoogle.com

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Formyl Moiety

The aldehyde functional group is a key site for a variety of chemical reactions, including nucleophilic additions, oxidation, and reduction.

The carbonyl carbon of the formyl group is electrophilic and readily undergoes attack by nucleophiles. A notable example is its reaction with phosphorus ylides in Wittig-type reactions. For instance, the sodium salt of 3-formylbenzenesulfonic acid reacts with trimethyl phosphonoacetate in the presence of potassium carbonate in water. This reaction proceeds at ambient temperature and, after stirring for 30 minutes, yields the corresponding acrylate (B77674) derivative as a white solid in a 55% yield. rssing.com

The formyl group can also react with amines and their derivatives. For example, it can serve as a precursor in the synthesis of Schiff bases. It can also react with hydroxylamine (B1172632) to form oximes, which can then be further transformed. For instance, reaction with hydroxylamine hydrochloride in the presence of a base can lead to the formation of the corresponding oxime, a common intermediate in organic synthesis. newdrugapprovals.orgnewdrugapprovals.orggoogle.com

Interactive Table 1: Nucleophilic Addition Reactions of the Formyl Group

NucleophileReagents/ConditionsProduct TypeYield (%)Reference(s)
Trimethyl phosphonoacetateK₂CO₃, H₂O, ambient temp.Acrylate derivative55 rssing.com
AminesVariesSchiff BaseN/A
HydroxylamineBaseOximeN/A newdrugapprovals.orgnewdrugapprovals.orggoogle.com

Oxidation Pathways Leading to Carboxylic Acid Functionalization

The aldehyde group of 3-formylbenzenesulfonic acid can be oxidized to a carboxylic acid, yielding 3-carboxybenzenesulfonic acid. This transformation can be achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide. The resulting carboxylic acid derivative is a valuable building block in its own right.

While specific experimental details for the oxidation of 3-formylbenzenesulfonic acid sodium salt are not extensively documented in readily available literature, the general principles of aldehyde oxidation are well-established. The reaction with potassium permanganate would typically be carried out in an aqueous solution.

The formyl group can be readily reduced to a primary alcohol (a hydroxymethyl group), affording 3-hydroxymethylbenzenesulfonic acid. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. This reaction converts the electrophilic aldehyde into a nucleophilic alcohol, opening up further synthetic possibilities.

The use of sodium borohydride is particularly common for the reduction of aldehydes due to its selectivity and milder reaction conditions compared to lithium aluminum hydride. The reaction is typically performed in a protic solvent like water or an alcohol.

Reactions of the Sulfonic Acid Group

The sulfonic acid group is a strong acid and a key determinant of the compound's physical and chemical properties.

Benzenesulfonic acids are strong acids, and the presence of an electron-withdrawing formyl group is expected to further increase its acidity. The pKa of benzenesulfonic acid itself is very low, and for substituted derivatives, it can be in the range of -3 to -6. This strong acidity means that in aqueous solution, 3-formylbenzenesulfonic acid exists predominantly as the sulfonate anion. The sodium salt is highly water-soluble due to the ionic nature of the sulfonate group. ontosight.ai

The acidic nature of the sulfonic acid group allows it to participate in acid-base reactions, forming salts with a wide range of bases. ontosight.ai

Interactive Table 2: Acidity of Benzenesulfonic Acid Derivatives

CompoundpKa (approximate)Key FeaturesReference(s)
Benzenesulfonic acid-2.7Parent compound
3-Formylbenzenesulfonic acid<-2.7 (estimated)Electron-withdrawing formyl group increases acidity
3-Fluorobenzenesulfonic acid<-2.7 (estimated)Strong electron-withdrawing fluoro group
3-Aminobenzenesulfonic acid>-2.7 (estimated)Electron-donating amino group decreases acidity

Electrophilic Aromatic Substitution Involving Sulfonic Acid Group Displacement

The sulfonic acid group can be displaced from the aromatic ring through electrophilic aromatic substitution reactions, a process known as desulfonation. This reaction is essentially the reverse of sulfonation and is typically carried out by heating the sulfonic acid in the presence of a dilute acid. The mechanism involves the protonation of the aromatic ring, followed by the loss of sulfur trioxide (SO₃).

Concerted Reactivity Driven by Functional Group Interplay

The chemical behavior of this compound salt is fundamentally governed by the electronic interplay between its two functional groups: the formyl (-CHO) and the sulfonate (-SO₃⁻) moieties. Both groups are classified as electron-withdrawing groups (EWGs), meaning they pull electron density away from the aromatic benzene (B151609) ring. wikipedia.orgorganicchemistrytutor.com The formyl group exerts its influence through both inductive effects and a resonance (or mesomeric) effect, while the sulfonate group is a strong inductively withdrawing group. wikipedia.org This dual substitution results in a significantly electron-deficient aromatic system.

The presence of two deactivating groups on the same ring profoundly impacts its reactivity, particularly in aromatic substitution reactions. organicchemistrytutor.comyoutube.com The compound's unique electronic landscape, shaped by the meta-positioning of these two EWGs, dictates the regioselectivity and feasibility of various transformations. ontosight.ailibretexts.org This interplay means the molecule will react differently depending on whether the attacking species is an electrophile (electron-seeking) or a nucleophile (nucleus-seeking).

Impact of Substituent Directing Effects on Aromatic Transformations

The directing effect of substituents on a benzene ring determines the position at which an incoming reagent will attack during a substitution reaction. For this compound salt, the formyl and sulfonate groups collectively steer these transformations.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. However, the formyl and sulfonate groups on this compound salt are both deactivating groups, which decrease the ring's nucleophilicity and make it less reactive towards electrophiles compared to benzene. wikipedia.orgorganicchemistrytutor.com

Crucially, both the formyl and sulfonate groups are meta-directors for electrophilic substitution. libretexts.orgyoutube.com This is because their electron-withdrawing nature destabilizes the positively charged intermediate (the Wheland intermediate or sigma complex) that forms during the reaction, particularly when the attack is at the ortho or para positions relative to the substituent. libretexts.org The attack at the meta position results in a more stable intermediate by comparison.

In 3-formylbenzenesulfonic acid, the directing effects of the two groups reinforce each other. The positions on the ring that are meta to the formyl group are C1 (where the sulfonate is) and C5. The positions meta to the sulfonate group are C3 (where the formyl is) and C5. Therefore, incoming electrophiles are strongly directed to the C5 position, which is the only position meta to both deactivating groups. The other available positions (C2, C4, C6) are all either ortho or para to at least one of the EWGs, making them highly deactivated.

Nucleophilic Aromatic Substitution (NAS):

Conversely, the electron-withdrawing characteristics of the formyl and sulfonate groups activate the aromatic ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This type of reaction, which is less common for benzene derivatives, involves a nucleophile attacking an electron-poor aromatic ring and displacing a leaving group (such as a halide). libretexts.org

In stark contrast to their role in EAS, electron-withdrawing groups are ortho, para-directors in nucleophilic aromatic substitution. libretexts.org They facilitate the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile adds to the ring. libretexts.org This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack, as the negative charge can be delocalized onto the substituent through resonance. masterorganicchemistry.comlibretexts.org Therefore, if this compound salt possessed a suitable leaving group, nucleophilic attack would be favored at positions ortho or para to the formyl and sulfonate groups.

The table below summarizes the directing effects of the functional groups in 3-formylbenzenesulfonic acid.

Functional GroupTypeEAS Directing EffectNAS Directing EffectRing Activity (EAS)Ring Activity (NAS)
-CHO (Formyl)Electron-WithdrawingMetaOrtho, ParaDeactivatingActivating
-SO₃H (Sulfonic Acid)Electron-WithdrawingMetaOrtho, ParaDeactivatingActivating

Applications in Advanced Chemical Synthesis and Materials Science

Building Block Utility in Organic Synthesis

The strategic placement of the formyl and sulfonic acid groups on the benzene (B151609) ring makes 3-formylbenzenesulfonic acid sodium salt a key starting material for chemists. ontosight.ai Its reactivity allows for a variety of chemical transformations, enabling the construction of more elaborate molecules.

Synthesis of Complex Molecular Architectures

The aldehyde functionality of this compound salt can readily participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. These include condensations, and other nucleophilic additions, which are fundamental steps in the assembly of intricate molecular frameworks. ontosight.ai The sulfonic acid group, often present as its sodium salt, imparts water solubility to the molecule and its derivatives, which can be advantageous in certain reaction conditions and for specific applications. ontosight.ai

Development of Pharmaceutical and Agrochemical Intermediates

The chemical reactivity of this compound salt makes it a significant intermediate in the synthesis of compounds for the pharmaceutical and agrochemical sectors. ontosight.aicymitquimica.com Its structural features can be incorporated into larger, more complex molecules that form the basis of active ingredients.

Preparation of Sulfonamide Derivatives with Biological Relevance

While direct synthesis of sulfonamides from this compound salt is a plausible synthetic route, the broader context involves the synthesis of various sulfonamide derivatives which are a well-established class of compounds with diverse biological activities. nih.govnih.gov The sulfonic acid moiety can be converted to a sulfonyl chloride, which then readily reacts with amines to form sulfonamides. The aldehyde group can be simultaneously or subsequently modified to introduce additional diversity into the final molecular structure.

Precursors for Active Pharmaceutical Ingredients (APIs)

This compound salt serves as a precursor in the synthesis of certain active pharmaceutical ingredients (APIs). Its role as an intermediate is noted in the synthesis of some pharmaceutical compounds where its distinct functional groups are utilized for further chemical modifications. ontosight.ai For instance, it has been identified as an impurity in the manufacturing of Orlistat, a medication used for weight management, highlighting its connection to pharmaceutical production pathways.

Role in the Synthesis of Dyes and Specialty Chemicals

The compound is a key intermediate in the production of various specialty chemicals, most notably triarylmethane dyes. google.com These dyes are known for their brilliant and intense colors and have a wide range of applications.

Precursors for Triarylmethane Dyes (e.g., Isosulfan Blue, Fast Green FCF)

3-Formylbenzenesulfonic acid and its isomers are crucial precursors in the synthesis of several triarylmethane dyes. fao.orggoogle.com For example, in the production of Fast Green FCF, 2-formyl-5-hydroxybenzenesulfonic acid is condensed with other aromatic compounds to form the leuco base of the dye. fao.org Similarly, derivatives of formylbenzenesulfonic acid are implicated in the synthesis of Isosulfan Blue. google.comgoogle.com The manufacturing process for Fast Green FCF lists 2-, 3-, and 4-formylbenzenesulfonic acids as potential organic compounds other than the primary coloring matter. fao.org

Synthesis of Optical Brighteners and Related Industrial Agents

While sulfonic acid derivatives are integral to the synthesis of fluorescent whitening agents (FWAs), specific research detailing the use of this compound salt for this purpose is not prominent in the available literature. The manufacturing of many stilbene-based optical brighteners, a major class of FWAs, involves precursors like 4,4'-diaminostilbene-2,2'-disulfonic acid. ncsu.edugoogle.com

In contrast, its isomer, 2-formylbenzenesulfonic acid sodium salt (also known as o-benzaldehyde sulfonic acid sodium salt or OBSA), is widely cited as a key intermediate for producing the fluorescent brightener CBS. google.comemcochemicals.com The synthesis of CBS and other triphenylmethane (B1682552) dyes explicitly starts from this ortho-isomer. google.comemcochemicals.com

Contributions to Materials Science

The unique molecular structure of this compound salt suggests its potential as a monomer or modifying agent in polymer chemistry. The sulfonate group can impart hydrophilicity and ion-exchange capabilities, while the aldehyde group offers a site for polymerization or cross-linking.

Development of Advanced Polymers and Resins

The compound is generally classified as an intermediate for creating various organic compounds and dyes. ontosight.ai However, detailed research findings on the specific synthesis of advanced polymers and resins originating directly from this compound salt are limited. The literature points to related isomers for specific applications; for instance, 2-formylbenzenesulfonic acid sodium salt can react with biopolymers like chitosan (B1678972) to form N-benzyl derivatives. sigmaaldrich.com The development of specialized resins, such as those for solid-phase peptide synthesis, involves different classes of chemical structures like PAM resin or Wang resin and does not typically utilize benzaldehyde (B42025) sulfonic acid derivatives. peptide.com

Incorporation into Membranes for Proton Exchange Applications (e.g., Sulfonated Poly(arylene ether sulfone), Sulfonated Polyimides)

Proton exchange membranes (PEMs) are a critical component of fuel cells, and sulfonated polymers are a leading class of materials for this application due to their ability to transport protons. nih.gov The synthesis of sulfonated poly(arylene ether sulfone) (SPAES) and sulfonated polyimides (SPIs) often involves the direct polymerization of sulfonated monomers to build the desired properties into the polymer backbone. nih.govresearchgate.nettitech.ac.jp

While the incorporation of sulfonic acid groups is a well-established strategy, specific examples using this compound salt as the sulfonating agent or monomer are not extensively documented. Research into novel sulfonated polyimides has, however, explicitly demonstrated the use of the isomer 2-formylbenzenesulfonic acid sodium salt. In one study, it was used to synthesize a novel sulfonated diamine monomer, which was then polymerized to create a sulfonated polyimide membrane with controlled ion exchange capacity (IEC) for fuel cell applications. mdpi.com

Table 2: Research on Sulfonated Polymers for Proton Exchange Membranes
Polymer TypeSulfonated Monomer ExampleKey FindingsReference
Sulfonated Polyimide (SPI)Novel diamine synthesized from 2-Formylbenzenesulfonic acid sodium saltAchieved IEC values up to 1.30 meq/g; demonstrated a method to incorporate pendant sulfonic acid groups. mdpi.com
Sulfonated Poly(arylene ether sulfone) (SPAES)3,3′-disulfonated-4,4′-dichlorodiphenylsulfone (SDCDPS)Direct polymerization of sulfonated monomers yields high molecular weight polymers suitable for tough, film-forming membranes. nih.gov
Cross-linked Sulfonated Polyimide4,4'-diaminodiphenyl ether-2,2'-disulfonic acid (ODADS)Cross-linking with polybenzimidazole improved hydrolytic and oxidative stability while maintaining proton conductivity. titech.ac.jpscbt.com

Electrochemical Studies and Exploitation of Redox Properties

Advanced Characterization Methodologies and Spectroscopic Fingerprinting

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a characteristic spectrum is produced.

The FTIR spectrum of 3-Formylbenzenesulfonic acid sodium salt is defined by the characteristic absorption bands of its three main components: the aromatic ring, the formyl (aldehyde) group, and the sodium sulfonate group.

The presence of the aldehyde functional group is confirmed by two key stretching vibrations. A strong and sharp absorption peak corresponding to the C=O carbonyl stretch is expected in the region of 1710-1685 cm⁻¹, with the conjugation to the aromatic ring shifting it to a slightly lower wavenumber than a typical aliphatic aldehyde. vscht.czlibretexts.org Additionally, a distinctive, medium-intensity C-H stretch of the aldehyde proton (CHO) typically appears as one or two bands in the 2830-2695 cm⁻¹ range, often seen around 2720 cm⁻¹. vscht.cz

The sodium sulfonate group (-SO₃⁻Na⁺) provides a highly characteristic signature. Strong, asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the ranges of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. researchgate.net These intense peaks are a clear indicator of the sulfonate moiety.

The aromatic ring gives rise to several absorption bands. The C-H stretching vibrations of the protons on the benzene (B151609) ring typically appear above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). libretexts.org Carbon-carbon stretching vibrations within the ring produce a series of peaks in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org Furthermore, the substitution pattern on the benzene ring (meta-substitution in this case) influences the C-H out-of-plane bending vibrations, which generate strong bands in the "fingerprint region" between 900 and 675 cm⁻¹. libretexts.org

Table 1: Expected FTIR Absorption Bands for this compound Salt

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Aldehyde C-H Stretch 2830-2720 Medium
Aldehyde C=O Stretch 1710-1685 Strong
Aromatic Ring C-H Stretch 3100-3000 Variable, Weak
Aromatic Ring C=C Stretch 1600-1400 Medium to Weak
Aromatic Ring C-H Out-of-Plane Bend 900-675 Strong
Sulfonate (SO₃⁻) Asymmetric S=O Stretch 1260-1150 Strong
Sulfonate (SO₃⁻) Symmetric S=O Stretch 1070-1030 Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms.

The ¹H NMR spectrum of this compound salt would display distinct signals for the aldehydic proton and the four aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of both the formyl and sulfonate groups.

The aldehydic proton (-CHO) is highly deshielded and is expected to appear as a singlet far downfield, typically in the range of 9.5-10.5 ppm. This distinct chemical shift is a hallmark of an aldehyde functional group.

The four aromatic protons are located on a meta-disubstituted ring, leading to a complex splitting pattern.

The proton at the C2 position (between the two substituents) would be the most deshielded due to the additive effects of the adjacent electron-withdrawing groups and would likely appear as a singlet or a finely split triplet.

The protons at C4 and C6 would be influenced differently, leading to distinct signals, likely appearing as doublets or triplets.

The proton at C5 would also have a unique chemical environment.

The integration of the peaks would correspond to a 1:1:1:1:1 ratio for the five non-exchangeable protons in the molecule.

Table 2: Expected ¹H NMR Chemical Shifts for this compound Salt

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aldehydic H (-CHO) 9.5 - 10.5 Singlet (s) 1H
Aromatic H (C2-H) 8.0 - 8.5 Singlet (s) or Triplet (t) 1H
Aromatic H (C4-H, C6-H, C5-H) 7.5 - 8.2 Multiplet (m) 3H

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound salt, seven distinct signals would be expected.

The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the region of 190-200 ppm. oregonstate.edu

The aromatic carbons would appear in the typical range of 120-150 ppm.

The two carbons directly bonded to the substituents (C1-CHO and C3-SO₃⁻) are quaternary and would likely show weaker signals. Their chemical shifts would be significantly influenced by the attached group. The carbon attached to the sulfonate group (C3) would be expected around 145-150 ppm, while the carbon attached to the formyl group (C1) would be around 135-140 ppm.

The four carbons bearing hydrogen atoms (C2, C4, C5, C6) would have distinct signals within the 125-135 ppm range, with their exact shifts determined by their position relative to the two deactivating substituents. oregonstate.eduwisc.edu

Table 3: Expected ¹³C NMR Chemical Shifts for this compound Salt

Carbon Type Expected Chemical Shift (δ, ppm)
Aldehydic Carbonyl (C=O) 190 - 200
Aromatic Carbon (C-SO₃⁻) 145 - 150
Aromatic Carbon (C-CHO) 135 - 140
Aromatic Carbons (C-H) 125 - 135

Mass Spectrometry

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of a compound. By measuring the mass with very high precision (typically to four or more decimal places), it is possible to distinguish between molecules that have the same nominal mass but different elemental formulas.

For this compound salt, with the molecular formula C₇H₅NaO₄S, HRMS provides its exact mass. The theoretical exact mass of the molecular ion is a key piece of data for its identification. The calculated exact mass of the parent acid is 185.9987 g/mol , and for the sodium salt, it is 207.9806 g/mol . nih.gov An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition.

Table 4: High-Resolution Mass Spectrometry Data for this compound Salt

Parameter Value Reference
Molecular Formula C₇H₅NaO₄S nih.gov
Molecular Weight 208.17 g/mol nih.gov
Exact Mass 207.98062409 Da nih.gov

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for separating this compound from impurities, starting materials, and isomeric side-products that may arise during its synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. A common approach involves reversed-phase HPLC (RP-HPLC), where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

For a sulfonated aromatic compound like this compound, a typical RP-HPLC method would utilize a C18 column. researchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acidifier like phosphoric or trifluoroacetic acid) and an organic modifier, such as acetonitrile. researchgate.netnih.gov The acidic component of the mobile phase ensures that the sulfonic acid group is in a consistent protonation state, leading to sharp, reproducible peaks. Detection is typically performed using a UV detector set to a wavelength where the benzaldehyde (B42025) chromophore exhibits strong absorbance. nih.gov

The method's performance is validated according to established guidelines to ensure it is fit for purpose. researchgate.net Key validation parameters include linearity, precision, accuracy, and selectivity. Linearity demonstrates a direct proportionality between the detector response and the analyte concentration over a specified range. Precision measures the closeness of agreement between a series of measurements from the same sample, while accuracy reflects the closeness of the measured value to a true or accepted value. researchgate.net

Table 1: Representative HPLC Method Validation Parameters

ParameterSpecificationDescription
Linearity (r)> 0.999The correlation coefficient (r) for the calibration curve, indicating a strong linear relationship between concentration and peak area. researchgate.net
Precision (RSD)< 2%The relative standard deviation (RSD) for repeated injections, demonstrating the method's repeatability. researchgate.net
Accuracy (% Recovery)98.0% - 102.0%The percentage of the known amount of analyte recovered from a spiked sample, indicating the absence of systematic error. researchgate.net
SelectivityNo interference at analyte retention timeThe ability of the method to measure the analyte response in the presence of all potential impurities. researchgate.net

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to confirm the empirical and molecular formula of a purified compound. For this compound (C₇H₅NaO₄S), modern automated elemental analyzers perform combustion analysis to determine the mass percentages of carbon, hydrogen, and sulfur (CHNS analysis).

In this process, a small, precisely weighed sample of the compound is combusted at high temperatures in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, and SO₂) are separated and quantified by detectors. The experimentally determined mass percentages of each element are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's stoichiometric purity and confirms its elemental composition. nih.gov

Table 2: Elemental Analysis Data for C₇H₅NaO₄S

ElementTheoretical Mass %Experimental Mass % (Typical)
Carbon (C)40.39%40.35% ± 0.4%
Hydrogen (H)2.42%2.45% ± 0.3%
Sulfur (S)15.40%15.35% ± 0.4%

Solid-State Characterization for Crystalline Forms of Derivatives

The characterization of solid-state forms is critical, especially for derivatives of this compound, such as its metal complexes or other related crystalline compounds. The arrangement of atoms and molecules in the crystal lattice dictates the material's physical properties.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure of 3-formylbenzenesulfonic acid sodium. These methods provide a detailed picture of the molecule's geometry, vibrational modes, and electronic transitions.

Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-formylbenzenesulfonic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement (molecular geometry) and to predict its vibrational frequencies.

The optimized geometry reveals the precise bond lengths and angles between the atoms of the molecule. The formyl and sulfonic acid groups, being electron-withdrawing, influence the geometry of the benzene (B151609) ring.

Vibrational frequency calculations help in interpreting experimental infrared (IR) spectra. Key vibrational modes for 3-formylbenzenesulfonic acid include the C=O stretch of the formyl group and the symmetric and asymmetric stretches of the S=O bonds in the sulfonic acid group. For a related compound, 4-chloro-3-formylbenzenesulfonic acid, the C=O stretch is observed around 1700 cm⁻¹, and the S=O stretches are found in the range of 1120–1180 cm⁻¹.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in a Substituted Formylbenzenesulfonic Acid Derivative.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Formyl (-CHO) C=O Stretch ~1700
Sulfonic Acid (-SO₃H) S=O Asymmetric Stretch ~1180

This table is based on data for the related compound 4-chloro-3-formylbenzenesulfonic acid and serves as an illustrative example.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is crucial for predicting spectroscopic properties, such as UV-Vis absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in understanding the photophysical properties of 3-formylbenzenesulfonic acid. These calculations are also valuable in the study of gossypol (B191359) derivatives, where tautomeric equilibria are investigated using spectroscopic and molecular modeling methods. researchgate.net

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Formylbenzenesulfonic Acid Derivative.

Molecular Orbital Energy (eV)
HOMO Lowered Energy
LUMO Lowered Energy

This table provides a conceptual representation based on the electronic effects of the substituent groups.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (e.g., HDAC Inhibitors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is particularly relevant for understanding the interaction of 3-formylbenzenesulfonic acid derivatives with biological targets, such as histone deacetylase (HDAC) enzymes. nih.govresearchgate.net

Derivatives of 3-formylbenzenesulfonamide, a related compound, are of interest as potential HDAC inhibitors. Molecular docking studies can elucidate how these molecules fit into the active site of HDAC enzymes, identifying key interactions with amino acid residues. nih.govnih.govbohrium.comf1000research.com For instance, the docking of inhibitors into the active site of HDAC8 has been studied to understand their binding affinities and modes of action. f1000research.com Molecular dynamics simulations can further explore the stability of the ligand-protein complex over time.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the formation of 3-formylbenzenesulfonic acid. The sulfonation of benzaldehyde (B42025), a key step in its synthesis, can be studied to understand the reaction pathway and identify the transition states. nih.govnih.gov

Ab initio molecular dynamics simulations have been used to study the electrophilic aromatic sulfonation of benzene with sulfur trioxide, revealing a concerted pathway involving two SO₃ molecules. nih.gov Such computational studies provide insights into the elementary reaction steps and can be used to develop kinetic models that are consistent with experimental data. nih.gov The stereochemical outcomes of reactions, such as aldol (B89426) additions, have also been rationalized with the aid of DFT calculations, which can model the favored chair-like transition structures. rssing.com

Derived Compounds and Advanced Materials Research

Schiff Base Derivatives

Schiff bases, or imines, are a class of compounds typically formed through the condensation of a primary amine and an aldehyde or ketone. The derivatives of 3-formylbenzenesulfonic acid sodium are of particular interest due to the combined properties conferred by the aromatic sulfonate and the imine group.

The synthesis of Schiff base derivatives from this compound generally follows a straightforward condensation reaction with a primary amine. nih.govnih.gov This reaction is often carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), and may be catalyzed by a few drops of acid. nih.gov The resulting Schiff base precipitates from the solution and can be purified by filtration and washing. nih.gov

Spectroscopic Data for Schiff Base Characterization

Spectroscopic Technique Key Observational Data Reference
FT-IR Spectroscopy Presence of a strong band for the azomethine (-C=N-) group. rsc.org
¹H NMR Spectroscopy Appearance of a characteristic signal for the proton of the azomethine group. rsc.org
¹³C NMR Spectroscopy A signal confirming the carbon of the azomethine (-C=N-) group. rsc.org

Schiff bases derived from aromatic aldehydes are widely explored for their potential as chromogenic and fluorogenic sensors. researchgate.netmdpi.com These molecules can exhibit a change in color or fluorescence upon binding with specific ions, making them useful for anion recognition. researchgate.netresearchgate.net The sensing mechanism is often based on hydrogen bonding interactions or the deprotonation of a phenolic -OH group, leading to a visible color change or a shift in the UV-Vis spectrum. researchgate.net

Derivatives of this compound have been investigated as chemosensors for various anions. researchgate.net The presence of the sulfonate group can enhance water solubility and influence the electronic properties of the Schiff base, which in turn affects its interaction with anions. Studies have shown that some Schiff base podands exhibit visually and spectroscopically detectable color and absorbance changes in the presence of specific anions like fluoride, cyanide, and hydroxide. researchgate.net The anion recognition ability is linked to the specific structure of the Schiff base and the nature of the substituents on the aromatic rings. researchgate.netnih.gov

Schiff bases and their metal complexes are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities including antibacterial, antifungal, antitumor, and antioxidant properties. dntb.gov.uanih.gov The biological activity is often influenced by the substituents attached to the aromatic rings of the Schiff base.

The antioxidant potential of Schiff bases derived from this compound is an area of active research. researchgate.net The ability of these compounds to scavenge free radicals is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netnih.gov Research indicates that some of these derivatives show significant antioxidant activity, which can be comparable to standard antioxidants like BHT (butylated hydroxytoluene). researchgate.net The concentration of the compound often correlates with its antioxidant efficacy. researchgate.net

Antioxidant Activity of a Schiff Base Podand

Compound Anion Recognition Antioxidant Activity Reference
Schiff base podand 2 Visual and spectroscopic changes for fluoride, cyanide, and hydroxyl anions. Similar antioxidant activity to BHT, increasing with concentration. researchgate.net

Sulfonated Biopolymers and Polymeric Materials

The modification of natural polymers like chitosan (B1678972) with this compound offers a pathway to creating novel materials with unique properties. Chitosan, a deacetylated derivative of chitin, possesses free amino groups that are amenable to chemical modification. nih.gov

Aryl-sulfonated chitosans can be synthesized through a reductive amination reaction. researchgate.netdntb.gov.ua This process involves two main steps: first, the formation of a Schiff base between the primary amino groups of chitosan and the aldehyde group of an aryl sulfonic acid, such as 2-formylbenzenesulfonic acid sodium salt. dntb.gov.ua This imine formation is typically carried out under acidic conditions. The second step is the reduction of the Schiff base intermediate to a stable secondary amine linkage, often using a reducing agent like sodium cyanoborohydride. This method allows for the selective N-arylation of chitosan. The degree of substitution on the chitosan backbone can be controlled by adjusting the molar ratio of the reactants and the reaction time. dntb.gov.ua

The introduction of sulfonate groups onto the chitosan backbone imparts a polyampholytic character to the polymer, meaning it possesses both positive (from the protonated amino groups of chitosan) and negative (from the sulfonic acid groups) charges. researchgate.netdntb.gov.ua This dual-charge nature significantly alters the solution properties of the chitosan derivative compared to the unmodified polymer. dntb.gov.ua

The properties of these sulfonated chitosans in solution are highly dependent on the pH. researchgate.netdntb.gov.ua Their solubility and zeta potential are key parameters that are studied to understand their behavior in aqueous environments. dntb.gov.ua Techniques such as size exclusion chromatography with multi-angle laser light scattering (SEC-MALLS) and Taylor dispersion analysis are used to investigate the influence of pH on the polymer's conformation and size in solution. researchgate.netdntb.gov.ua The polyampholytic nature of these materials makes them interesting candidates for applications such as drug delivery and as anticoagulant agents, mimicking some of the properties of heparin. researchgate.net

Functionalization of Graphene Oxide-Silica Nanohybrids with Sulfonic Acid Groups

The development of hybrid nanomaterials, such as those combining graphene oxide (GO) and silica (B1680970) (SiO₂), is a burgeoning field aimed at creating materials with synergistic or enhanced properties. researchgate.netepa.gov Functionalization of these GO-silica nanohybrids is crucial for tuning their characteristics for specific applications, such as improving dispersion, interfacial bonding in composites, or catalytic activity. researchgate.netnih.gov

While direct studies detailing the use of this compound for the functionalization of GO-silica nanohybrids are not prominent in the available literature, the process can be inferred from established chemical principles and related research on functionalizing GO and GO-silica composites. The sulfonic acid group is particularly useful for introducing hydrophilicity and acidity. nih.gov

The functionalization process would likely involve a multi-step synthesis:

Preparation of GO-Silica Nanohybrid: Graphene oxide, synthesized by methods like the modified Hummers' method, is combined with a silica precursor (e.g., tetraethyl orthosilicate, TEOS) or pre-formed silica nanoparticles. researchgate.netrsc.org The interaction can be established through covalent or non-covalent bonding to form the GO-SiO₂ hybrid structure.

Introduction of the Sulfonic Acid Group: The aldehyde group of this compound could be covalently attached to the GO-silica hybrid. This might be achieved by first modifying the hybrid surface with amine groups (using an aminosilane (B1250345) like APTES), which can then react with the aldehyde group of the sulfobenzaldehyde derivative to form a stable imine linkage. This process anchors the benzenesulfonic acid moiety to the nanohybrid surface, effectively functionalizing it with sulfonic acid groups.

This functionalization imparts tailored surface chemistry to the nanohybrid, potentially enhancing its performance as a solid acid catalyst, a component in proton exchange membranes, or an advanced filler in polymer nanocomposites. mdpi.com

Coordination Compounds and Metal Complexes

The sulfonate and formyl groups of 3-formylbenzenesulfonic acid allow it to act as a versatile ligand in coordination chemistry, forming stable complexes with various metal ions. rsc.org The study of these complexes provides insight into fundamental aspects of molecular self-assembly and the creation of functional metallosupramolecular structures. nih.govbirmingham.ac.uk

Preparation and Structural Elucidation of Metal(II) Complexes (e.g., Ca(II), Mg(II) complexes)

The preparation of metal complexes with formylbenzenesulfonate ligands typically involves reacting the sodium salt of the ligand with a soluble metal salt in an appropriate solvent.

Calcium(II) Complex: Research has been successfully conducted on a Ca(II) complex synthesized using a related compound, disodium (B8443419) 4-formylbenzene-1,3-disulfonate, which provides a strong model for the coordination behavior of such ligands. researchgate.netbcrec.id In one study, a new calcium(II) complex was synthesized via a one-pot method by reacting disodium 4-formylbenzene-1,3-disulfonate, isonicotinic acid hydrazide, and Ca(ClO₄)₂·2H₂O. bcrec.id The resulting crystalline structure was elucidated using single-crystal X-ray diffraction, elemental analysis, and IR spectroscopy. researchgate.netbcrec.id

The analysis revealed that the Ca(II) ion is coordinated by oxygen atoms from the sulfonate groups, water molecules, and the hydrazone moiety formed in situ. This creates a specific coordination environment around the central metal ion. researchgate.net

Table 1: Selected Bond Lengths and Angles for a Model Ca(II) Complex with a Formylbenzene Disulfonate Ligand. researchgate.net
BondLength (Å)AngleDegree (°)
Ca1-O92.3910(19)O4-Ca1-O353.47(6)
Ca1-O52.4302(19)O5-Ca1-O878.46(7)
Ca1-O82.486(2)O5-Ca1-O1079.85(7)
Ca1-O42.590(19)O5-Ca1-O3147.45(6)
Ca1-O32.691(2)O4-Ca1-O5153.35(6)

Investigation of Ligand-Metal Interactions and Supramolecular Assembly

The interactions between the 3-formylbenzenesulfonate ligand and metal centers are primarily electrostatic and coordinate covalent bonds. The negatively charged oxygen atoms of the sulfonate group act as Lewis bases, donating electron density to the Lewis acidic metal(II) cation (Ca²⁺ or Mg²⁺). The carbonyl oxygen of the formyl group can also participate in coordination.

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